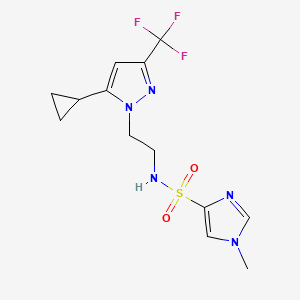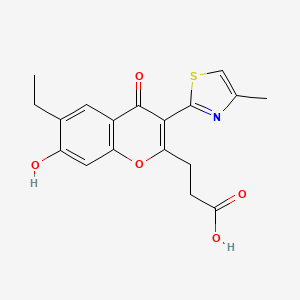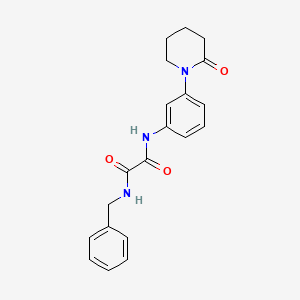
N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), an oxalamide group (a type of amide), and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) which is part of many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl group is a common aromatic structure, the oxalamide group would provide polarity and potential for hydrogen bonding, and the piperidine ring could potentially exist in various conformations .Physical And Chemical Properties Analysis
Predicting the physical and chemical properties of a compound requires detailed knowledge of its structure and the nature of its functional groups. Generally, we could expect this compound to have a relatively high molecular weight and to be solid at room temperature .Applications De Recherche Scientifique
Anticancer Properties
The compound’s structural features make it an interesting candidate for cancer research. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Preliminary studies suggest that it exhibits potent antitumor activity, particularly against HepG2 cells . Further investigations are ongoing to understand its mechanism of action and potential clinical applications.
Antioxidant Activity
N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has demonstrated significant antioxidant properties. It effectively scavenges free radicals, which play a crucial role in oxidative stress-related diseases. Researchers have explored its potential as a natural antioxidant or as an ingredient in functional foods and supplements .
Antimicrobial Effects
Studies have evaluated the compound’s antimicrobial activity against various pathogens, including bacteria and fungi. Its unique chemical structure may interfere with microbial growth and survival. Researchers are investigating its potential as a novel antimicrobial agent for both medical and agricultural applications .
Algicidal Agent for Harmful Algae
In the context of environmental protection, this compound derivatives have been synthesized and tested for their algicidal properties. Harmful algal blooms can cause water pollution and ecological imbalances. These derivatives show promise in controlling harmful algae while sparing beneficial species .
Metal Complex Formation
The compound’s oxalamide moiety allows it to form stable complexes with metal ions. Researchers have explored its coordination chemistry with transition metals like zinc (Zn). Such complexes could find applications in catalysis, materials science, and drug delivery .
Molecular Docking Studies
Computational modeling has revealed insights into the compound’s interactions with biological targets. For instance, it forms hydrogen bonds with specific amino acids within binding pockets. Molecular docking studies provide valuable information for drug design and optimization .
Mécanisme D'action
Target of Action
For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects . The specific interactions with their targets can vary greatly depending on the structure of the derivative.
Biochemical Pathways
Piperidine derivatives have been reported to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s predicted density is 1199±006 g/cm3 , which may influence its bioavailability and distribution.
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-18-11-4-5-12-23(18)17-10-6-9-16(13-17)22-20(26)19(25)21-14-15-7-2-1-3-8-15/h1-3,6-10,13H,4-5,11-12,14H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELPDIQXHZOHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

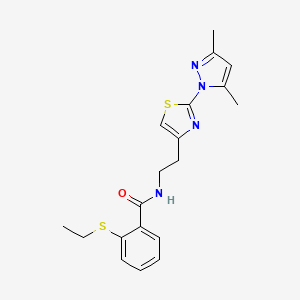
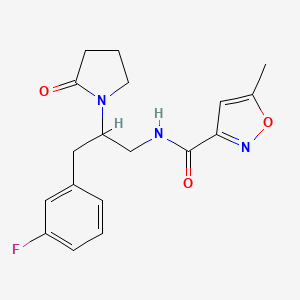
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2848021.png)
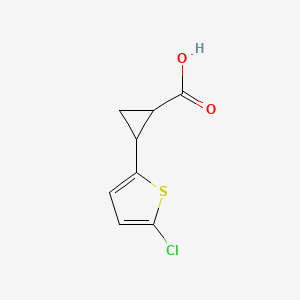

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2848025.png)
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2848026.png)
![3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2848030.png)
![5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2848032.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2848033.png)

